N-(2-Chloroethyl)propan-2-amine hydrochloride

Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

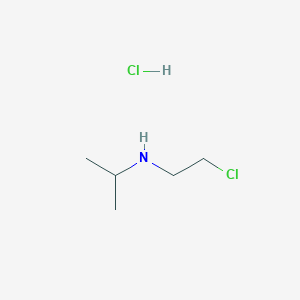

N-(2-Chloroethyl)propan-2-amine hydrochloride possesses the molecular formula C₅H₁₃Cl₂N, representing a molecular weight of 158.07 grams per mole. The compound exists as a hydrochloride salt of the parent amine, which itself has the molecular formula C₅H₁₂ClN with a molecular weight of 121.61 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as N-(2-chloroethyl)propan-2-amine;hydrochloride, reflecting the presence of both the organic base and its associated hydrochloric acid counterion.

Alternative International Union of Pure and Applied Chemistry naming conventions include N-(2-chloroethyl)-2-propanamine hydrochloride and 2-Propanamine, N-(2-chloroethyl)-, hydrochloride. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)NCCCl.Cl, clearly indicating the connectivity pattern of the molecule. The International Chemical Identifier key SFRKVRBYLCHDBI-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases.

The compound demonstrates the characteristic features of secondary amines, with the nitrogen atom bonded to two distinct carbon-containing groups: an isopropyl group (propan-2-yl) and a 2-chloroethyl chain. This structural arrangement places the compound within the broader category of halogenated alkylamines, specifically those containing both branched and linear alkyl substituents attached to the nitrogen center.

Structural Isomerism and Conformational Analysis

The molecular structure of this compound exhibits several important conformational characteristics that influence its chemical behavior and physical properties. The presence of the chloroethyl substituent introduces significant conformational flexibility around the C-N bond, allowing for multiple rotational conformers in solution. Research has demonstrated that compounds containing similar N-aryl and N-alkyl structural motifs display varying rotational barriers depending on the electronic nature of substituents attached to the nitrogen center.

The isopropyl group attached to the nitrogen atom contributes additional steric considerations that affect the overall molecular geometry. The branched nature of this substituent creates a distinct spatial arrangement compared to linear alkyl chains, influencing both the compound's reactivity patterns and its interactions with other molecules. Conformational analysis reveals that the preferred geometry minimizes steric repulsion between the bulky isopropyl group and the chloroethyl chain while maintaining optimal overlap of the nitrogen lone pair with adjacent bonds.

The chlorine atom positioned at the terminal carbon of the ethyl chain serves as a significant electronic perturbation, affecting the electron density distribution throughout the molecule. This halogen substituent not only influences the conformational preferences but also creates a reactive electrophilic center that can participate in nucleophilic substitution reactions. The C-Cl bond length and the associated dipole moment contribute to the overall polarity of the molecule, affecting its solubility characteristics and intermolecular interactions.

Crystallographic studies and computational modeling of related compounds suggest that the hydrochloride salt formation significantly influences the three-dimensional arrangement of the organic cation. The ionic interaction between the protonated nitrogen center and the chloride anion creates additional stabilization that can lock certain conformational preferences, particularly in the solid state. This salt formation also affects the hydrogen bonding patterns and overall crystal packing efficiency.

Synonyms and Chemical Abstracts Service Registration Details

This compound is registered under Chemical Abstracts Service number 6306-61-2, which serves as its primary identification code in chemical databases and regulatory systems. This compound is known by numerous synonyms that reflect different nomenclature conventions and historical naming practices within the chemical literature.

The Molecular Design Limited number MFCD00034904 provides an additional unique identifier for this compound in chemical inventory systems. The compound also carries the National Service Center number NSC22989, indicating its inclusion in historical chemical screening programs. The Environmental Protection Agency DSSTox Substance Identifier DTXSID00636661 reflects its presence in toxicological databases.

International chemical databases recognize this compound under various catalog numbers depending on the supplier organization. These include identifiers such as SCHEMBL6508568, AKOS016008823, and other vendor-specific codes that facilitate commercial procurement and research applications. The WikiData identifier Q82545505 links this compound to broader knowledge graph systems that connect chemical information across multiple platforms.

The parent compound N-(2-chloroethyl)propan-2-amine, which lacks the hydrochloride salt, maintains a separate Chemical Abstracts Service registration under number 52377-24-9. This distinction is crucial for understanding the relationship between the free base and its protonated salt form, as both species may be encountered in different chemical contexts and applications.

Physicochemical Properties: Melting Point, Solubility, and Stability

The physicochemical characteristics of this compound demonstrate the typical behavior of organic hydrochloride salts, with enhanced water solubility and crystalline stability compared to the parent amine. The compound exhibits a melting point range of 178-184°C, with some sources reporting a more specific range of 180-181°C. This relatively high melting point indicates strong intermolecular forces in the crystal lattice, primarily attributed to ionic interactions between the protonated amine and chloride anion, supplemented by hydrogen bonding networks.

The compound manifests as a white to pale yellow crystalline solid under standard conditions, with appearance varying slightly depending on purity and crystal form. The crystalline nature contributes to its stability during storage and handling, though the compound demonstrates hygroscopic tendencies that require controlled storage conditions to prevent moisture uptake and potential degradation.

Water solubility represents a crucial physicochemical parameter for this compound, with the hydrochloride salt form demonstrating significantly enhanced aqueous solubility compared to the free base. The ionic nature of the hydrochloride salt facilitates dissolution in polar solvents, particularly water, through ion-dipole interactions and hydrogen bonding mechanisms. Solubility calculations indicate approximately 2.1 milligrams per milliliter in water, corresponding to 0.0133 molar concentration under standard conditions.

The compound exhibits moderate solubility in polar organic solvents such as ethanol and demonstrates limited solubility in non-polar solvents due to its ionic character. This solubility profile makes it suitable for various synthetic applications where aqueous or polar organic reaction media are employed. The pH of aqueous solutions typically ranges from 4.0 to 4.5 when prepared at concentrations of 10 grams per liter, reflecting the acidic nature of the hydrochloride salt.

Chemical stability studies indicate that this compound maintains structural integrity under normal storage conditions when kept in tightly sealed containers at temperatures between 2-8°C. The compound demonstrates sensitivity to elevated temperatures and prolonged exposure to moisture, which can lead to decomposition or hydrolysis of the chloroethyl group. Long-term stability is optimized through storage under inert atmosphere conditions that minimize exposure to oxygen and water vapor.

The flash point of 91°C indicates moderate thermal stability, though the compound should be handled with appropriate precautions to prevent thermal decomposition. Boiling point measurements at 238.1°C under standard atmospheric pressure provide insight into the volatility characteristics, suggesting limited vapor pressure at ambient temperatures due to the ionic nature of the hydrochloride salt. These thermal properties influence both storage requirements and potential synthetic applications where elevated temperatures may be encountered.

Properties

IUPAC Name |

N-(2-chloroethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKVRBYLCHDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636661 | |

| Record name | N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-61-2 | |

| Record name | 6306-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloroethyl)propan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine with isopropylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides or alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- N-(2-Chloroethyl)propan-2-amine hydrochloride serves as a crucial building block for synthesizing various chemical intermediates. Its structure allows it to participate in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse amine derivatives.

Synthetic Routes

- Common synthetic methods involve the reaction of 2-chloroethylamine with isopropylamine under controlled conditions to yield the hydrochloride salt. This process often includes purification steps to ensure high product purity .

Biochemical Applications

Alkylating Agent in Biochemistry

- The compound is recognized for its role as an alkylating agent, which enables it to interact with nucleophilic groups in DNA and proteins. This interaction can lead to modifications that disrupt normal biochemical processes, making it useful in studies related to cancer research .

Mechanism of Action

- The mechanism involves forming covalent bonds with biomolecules, leading to alterations in their structure and function. Such modifications can inhibit enzyme activity and affect DNA replication, which is particularly relevant in cancer therapies where targeting rapidly dividing cells is essential .

Medicinal Chemistry

Potential Therapeutic Applications

- Research indicates that this compound may have potential therapeutic uses due to its ability to disrupt cellular processes. Studies are ongoing to explore its efficacy and safety as a chemotherapeutic agent, particularly in targeting cancer cells .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in producing specialty chemicals and other industrial products. Its reactivity makes it suitable for creating various chemical formulations used across multiple industries .

Case Studies

Case Study 1: Cancer Research

In a study exploring the effects of alkylating agents on cancer cells, this compound demonstrated significant cytotoxic effects on various cancer cell lines by disrupting DNA replication processes. The findings suggest its potential as a candidate for further development in targeted cancer therapies.

Case Study 2: Organic Synthesis Development

A recent project focused on developing new synthetic pathways utilizing this compound as a key intermediate. Researchers successfully synthesized several novel compounds that exhibited promising biological activity, highlighting the compound's versatility in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)propan-2-amine hydrochloride involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This compound may also participate in alkylation reactions, which can affect DNA and protein synthesis .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with N-(2-Chloroethyl)propan-2-amine hydrochloride, differing primarily in substituents or amine groups:

Key Observations :

Antimicrobial Activity

N-(2-Chloroethyl)propan-2-amine derivatives have been used to synthesize antimicrobial agents. For example:

- Reaction with pyrrolidine or piperidine hydrochlorides yields 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (5a–c) , which showed potent activity against Staphylococcus aureus (MIC: 4–8 µg/mL) .

- In contrast, 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (6c–f) exhibited broader antifungal activity against Candida albicans (MIC: 8–16 µg/mL) .

Comparison Insight :

The antimicrobial efficacy depends on the amine substituent. Morpholine derivatives (e.g., 6c–f) showed enhanced antifungal activity, while pyrrolidine/piperidine derivatives (5a–c) were more effective against bacteria .

Pharmacokinetic and Toxicological Profiles

- Lipophilicity and Distribution : Chloroethyl-containing compounds like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () exhibit high lipid solubility, enabling blood-brain barrier penetration. However, rapid plasma degradation (half-life: ~5 minutes) limits systemic exposure .

- Toxicity: The chloroethyl group in nitrosoureas forms reactive intermediates (e.g., isocyanates), contributing to DNA alkylation and cytotoxicity.

Biological Activity

N-(2-Chloroethyl)propan-2-amine hydrochloride, also known by its CAS number 6306-61-2, is a chemical compound recognized for its significant biological activity, particularly as an alkylating agent. This article explores its biochemical properties, mechanisms of action, and related research findings.

- Molecular Formula : C₅H₁₃Cl₂N

- Molecular Weight : 158.07 g/mol

- Appearance : White solid

- Melting Point : Ranges from 178 to 184 °C

This compound exhibits several key biochemical properties:

- Alkylating Agent : It interacts with nucleophilic sites in biomolecules such as DNA, RNA, and proteins, forming covalent bonds that can disrupt normal cellular functions.

- Enzyme Inhibition : The compound can inhibit enzyme activity by altering the structure of the enzyme or its substrate, leading to potential therapeutic applications in oncology.

- Cellular Effects : It influences cell signaling pathways and gene expression, often resulting in DNA damage that can induce cell cycle arrest and apoptosis.

The primary mechanism of action involves the formation of covalent bonds with nucleophilic groups in biomolecules. This alkylation can lead to:

- DNA Damage : Inducing cross-links within DNA strands, which interferes with replication and transcription processes.

- Altered Gene Expression : Changes in gene expression profiles due to modifications in DNA structure can affect cellular metabolism and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| N-Benzyl-N-(2-chloroethyl)propan-2-amine | Contains a benzyl group | Different pharmacological effects |

| N-(Chloroethyl)-N-methylpropan-2-amine | Methyl substitution | Variation in reactivity |

| N-(3-Chloropropyl)propan-2-amine | Chloropropyl group | Distinct interaction profiles |

This compound is distinguished by its specific chloroethyl substitution, influencing its reactivity compared to similar compounds.

Case Studies and Research Findings

-

Oncological Applications :

- Research has shown that compounds with alkylating properties like this compound are effective in cancer treatments by targeting rapidly dividing cells. A study indicated that such agents could enhance the efficacy of chemotherapy regimens by inducing apoptosis in tumor cells while also affecting normal dividing cells .

- Neurotoxicity Studies :

- Mutagenicity Assessments :

Q & A

Q. What are the optimal synthetic routes for N-(2-Chloroethyl)propan-2-amine hydrochloride, and how can reaction conditions be tailored to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting propan-2-amine with 2-chloroethyl chloride in a controlled acidic environment (e.g., HCl) under reflux conditions. Solvent selection (e.g., dichloromethane or ethanol) and stoichiometric ratios (1:1.2 amine-to-chloroethyl chloride) are critical to minimize by-products like N-alkylated impurities. Temperature control (40–60°C) and inert atmospheres (N₂) prevent oxidative degradation . Post-synthesis, vacuum distillation or recrystallization from ethanol/ether mixtures enhances purity.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR (D₂O) shows signals for the propan-2-amine moiety (δ 1.2–1.4 ppm, doublet for CH₃ groups; δ 2.8–3.1 ppm, multiplet for N–CH₂). The chloroethyl group appears as a triplet at δ 3.6–3.8 ppm (CH₂Cl).

- Mass Spectrometry (MS) : ESI-MS in positive mode reveals a molecular ion peak at m/z 156.6 [M+H]⁺, with fragments at m/z 119 (loss of HCl) and 72 (propan-2-amine backbone).

- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) quantify purity (>98%) and detect impurities like unreacted amine or dialkylated by-products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as acutely toxic (H302, H315, H319) and requires:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite).

- Storage : In airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the reactivity of this compound differ in nucleophilic substitution vs. elimination reactions, and what mechanistic insights govern these pathways?

- Methodological Answer : The chloroethyl group undergoes Sₙ2 substitution with strong nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO), forming secondary amines. In contrast, elimination dominates under basic conditions (e.g., NaOH/ethanol), yielding ethylene via dehydrohalogenation. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies for substitution (ΔG‡ ≈ 85 kJ/mol) vs. elimination (ΔG‡ ≈ 92 kJ/mol). Steric hindrance from the propan-2-amine group favors substitution at lower temperatures (25–40°C) .

Q. What are the potential biological applications of this compound in neuropharmacology, and how can its interactions with receptors be validated?

- Methodological Answer : The compound may act as an alkylating agent for adrenergic or serotonergic receptors. In vitro assays :

- Radioligand binding studies (³H-labeled antagonists) quantify affinity for α₁-adrenoceptors.

- Functional assays (cAMP accumulation or Ca²⁺ flux) assess agonist/antagonist activity.

In vivo models : Microdialysis in rat brains (e.g., dorsal raphe nucleus) measures serotonin release modulation. Cross-validate with knockout models or selective receptor blockers (e.g., prazosin for α₁-adrenoceptors) .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from:

- Solvent Purity : Trace water in DMSO accelerates hydrolysis; use anhydrous solvents (validated by Karl Fischer titration).

- pH Effects : Stability decreases above pH 6; buffer solutions (pH 4–5) prolong shelf life.

- Analytical Methods : Compare UV-HPLC (λ = 210 nm) with LC-MS to distinguish degradation products. Accelerated stability studies (40°C/75% RH) predict long-term storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.